molecular formula C8H9Cl3OSi B14470350 Trichloro(2,6-dimethylphenoxy)silane CAS No. 65133-98-4

Trichloro(2,6-dimethylphenoxy)silane

Cat. No.: B14470350
CAS No.: 65133-98-4
M. Wt: 255.6 g/mol
InChI Key: VTPZSXSTGNGJLU-UHFFFAOYSA-N
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Description

Trichloro(2,6-dimethylphenoxy)silane is an organosilicon compound with the molecular formula C8H9Cl3OSi . This compound is characterized by the presence of a trichlorosilane group attached to a 2,6-dimethylphenoxy moiety. It is primarily used in the synthesis of various silicon-containing organic compounds and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(2,6-dimethylphenoxy)silane can be synthesized through the reaction of 2,6-dimethylphenol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction is as follows: [ \text{2,6-dimethylphenol} + \text{HSiCl}_3 \rightarrow \text{this compound} + \text{H}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of silicon followed by the reaction with 2,6-dimethylphenol. This process is optimized to maximize yield and purity, often involving distillation and purification steps to remove byproducts such as silicon tetrachloride and hexachlorodisilane .

Chemical Reactions Analysis

Types of Reactions: Trichloro(2,6-dimethylphenoxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.

    Hydrolysis: Water or aqueous solutions.

    Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products:

Scientific Research Applications

Trichloro(2,6-dimethylphenoxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of silicon-containing organic compounds, including silanes and siloxanes.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.

    Industry: Utilized in the production of high-purity silicon for electronics and photovoltaics .

Mechanism of Action

The mechanism of action of trichloro(2,6-dimethylphenoxy)silane involves the reactivity of the trichlorosilane group. This group can form strong bonds with various nucleophiles, facilitating the formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the trichlorosilane group adds across double bonds to form silane derivatives .

Comparison with Similar Compounds

    Trichlorosilane (HSiCl3): A simpler analog used in the production of high-purity silicon.

    Dichlorosilane (H2SiCl2): Another related compound with two chlorine atoms, used in similar applications.

    Silicon Tetrachloride (SiCl4): A related compound used in the production of silicon and as a reagent in various chemical reactions.

Uniqueness: Trichloro(2,6-dimethylphenoxy)silane is unique due to the presence of the 2,6-dimethylphenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring selective functionalization and stability .

Properties

CAS No.

65133-98-4

Molecular Formula

C8H9Cl3OSi

Molecular Weight

255.6 g/mol

IUPAC Name

trichloro-(2,6-dimethylphenoxy)silane

InChI

InChI=1S/C8H9Cl3OSi/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3

InChI Key

VTPZSXSTGNGJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)O[Si](Cl)(Cl)Cl

Origin of Product

United States

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